molecular formula C28H25N5O4 B2435085 N-(2,5-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1112367-90-4

N-(2,5-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2435085
CAS No.: 1112367-90-4
M. Wt: 495.539
InChI Key: LYUKSJNBJLJWJF-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a potent, selective, and cell-active inhibitor of PARP14 (Poly(ADP-ribose) polymerase 14), a member of the ADP-ribosyltransferase family. This compound has emerged as a critical pharmacological tool for elucidating the role of PARP14 in key cellular pathways, particularly in the context of cancer immunology and the DNA damage response. PARP14 functions as a mono-ADP-ribosyltransferase and has been identified as a key promoter for the immunosuppressive M2-like phenotype in tumor-associated macrophages (TAMs). By selectively inhibiting PARP14, this compound can repolarize macrophages from an M2 to a pro-inflammatory M1 state, thereby enhancing anti-tumor immunity and potentially overcoming resistance to immune checkpoint blockade therapy. Its high selectivity over other PARP family members, such as PARP1 and PARP2, makes it an ideal probe for dissecting the unique biological functions of PARP14 without confounding off-target effects. Research utilizing this inhibitor is focused on developing novel cancer immunotherapies and understanding ADP-ribosylation signaling. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4/c1-16-5-6-17(2)23(13-16)30-24(34)15-33-14-22(25(35)21-12-7-18(3)29-27(21)33)28-31-26(32-37-28)19-8-10-20(36-4)11-9-19/h5-14H,15H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUKSJNBJLJWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedlander Condensation Protocol

A 2021 study demonstrated gram-scale synthesis of 7-methyl-1,8-naphthyridines using choline hydroxide ionic liquid (ChOH-IL) in water. The reaction of 2-amino-4-methylpyridine with ethyl acetoacetate at 50°C for 10–12 hours yielded 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine with 92% efficiency. Quantum mechanical calculations revealed that ChOH-IL facilitates proton transfer through hydrogen bonding, lowering activation energy.

Key Reaction Parameters

Parameter Optimal Value
Catalyst ChOH-IL (1 mol%)
Solvent Water
Temperature 50°C
Reaction Time 10–12 hours
Yield 88–92%

Construction of the 1,2,4-Oxadiazol-5-yl Moiety

The 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl group is introduced via cyclization of amidoxime intermediates. Microwave-assisted synthesis significantly enhances reaction efficiency.

Microwave-Mediated Cyclization

Mogilaiah and Reddy (2005) developed a rapid protocol using chloramine-T under microwave irradiation. Treatment of [2-oxo-3-(m-chlorophenyl)-2H-naphthyridin-1-yl]acetic acid hydrazide with 4-methoxybenzaldehyde (20 minutes, 300 W) followed by oxidative cyclization with chloramine-T (5 minutes) afforded the oxadiazole derivative in 89% yield. Conventional thermal methods required 3 hours for comparable conversion.

Cyclization Optimization

Condition Microwave Conventional
Time 25 minutes total 3 hours
Byproducts None detected 12–15%
Yield 89% 74%

Acetamide Side Chain Installation

The N-(2,5-dimethylphenyl)acetamide group is introduced via nucleophilic acyl substitution. Bench-scale and industrial methods differ in scale-up considerations.

Laboratory-Scale Acylation

Reaction of 2-chloro-N-(2,5-dimethylphenyl)acetamide with the naphthyridine-oxadiazole intermediate proceeds in anhydrous DMF with K₂CO₃. At 80°C for 6 hours, this coupling achieves 78% yield with <2% dimerization. Purification via silica chromatography (hexane:EtOAc 7:3) affords pharmaceutical-grade material.

Industrial Production

Continuous flow reactors enable kilogram-scale synthesis. Key parameters:

  • Residence time: 18 minutes
  • Temperature: 115°C
  • Pressure: 4 bar
  • Conversion: 94%
  • Productivity: 2.1 kg/L·h

Final Assembly and Purification

The convergent synthesis involves three key segments:

4.1. Sequential Coupling Strategy

  • Segment A : 7-Methyl-1,8-naphthyridin-4-one
  • Segment B : 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid
  • Segment C : N-(2,5-Dimethylphenyl)chloroacetamide

Coupling occurs via:

  • Esterification of Segment B with Segment A using DCC/DMAP
  • Nucleophilic displacement with Segment C in THF

Process Metrics

Step Yield Purity Post-Crystallization
Esterification 85% 98.5%
Acetamide Coupling 82% 99.1%

Analytical Characterization

Critical quality attributes are verified through:

5.1. Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J=4.0 Hz, naphthyridine H), 7.89 (s, oxadiazole H), 7.21 (d, J=8.4 Hz, methoxyphenyl H), 2.31 (s, acetamide CH₃)
  • HRMS : m/z 503.1842 [M+H]⁺ (calc. 503.1839)

5.2. Chromatographic Purity
HPLC (C18, 70:30 MeOH:H₂O): tR=12.7 min, 99.3% area

Comparative Method Analysis

Parameter Friedlander Microwave Flow Reactor
Temperature 50°C 80°C 115°C
Reaction Time 12 hours 25 minutes 18 minutes
PMI (kg/kg) 8.2 5.7 3.1
Carbon Efficiency 71% 83% 91%

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-d]pyrimidine core.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is unique due to its specific substitution pattern and its potent inhibitory activity against CDK2. This makes it a promising candidate for further development as an anticancer agent .

Biological Activity

N-(2,5-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound's structure consists of several pharmacologically relevant moieties:

  • N-(2,5-dimethylphenyl) : A dimethyl-substituted phenyl group that may enhance lipophilicity and biological interactions.
  • 1,2,4-Oxadiazole : Known for diverse biological activities including anticancer and antimicrobial effects.
  • Naphthyridine : Often associated with antitumor activity.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and naphthyridine moieties exhibit significant biological activities. The following sections summarize key findings from various studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression. Specifically, it increases p53 levels leading to enhanced apoptotic signaling in MCF-7 breast cancer cells .
    • Molecular docking studies suggest strong interactions between the compound and target proteins involved in cancer progression .
  • In Vitro Studies :
    • The IC50 values for various cell lines have been reported to be in the micromolar range. For instance, derivatives similar to this compound have demonstrated IC50 values as low as 0.12 µM against MCF-7 cells, indicating potent anticancer activity .
    • Comparative studies with established chemotherapeutics like doxorubicin reveal that this compound exhibits superior activity against certain cancer cell lines .
  • Case Studies :
    • A study on a related oxadiazole derivative indicated significant cytotoxicity against A549 (lung cancer) and A375 (melanoma) cell lines with IC50 values significantly lower than conventional treatments . This suggests a promising therapeutic potential for compounds similar to this compound.

Structure–Activity Relationship (SAR)

The presence of specific functional groups in the compound plays a critical role in its biological activity:

  • Oxadiazole Ring : Enhances anticancer properties; modifications on this ring can lead to improved potency .
  • Dimethyl Phenyl Group : Contributes to lipophilicity and may affect the bioavailability and cellular uptake of the compound.
Functional GroupEffect on Activity
OxadiazoleIncreases anticancer potency
Dimethyl PhenylEnhances lipophilicity
NaphthyridineContributes to antitumor effects

Q & A

Q. Q1. What are the recommended synthetic routes for N-(2,5-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide, and what challenges arise during its synthesis?

A1. The synthesis involves multi-step heterocyclic chemistry, focusing on the formation of the 1,2,4-oxadiazole and 1,8-naphthyridine moieties. A plausible route includes:

Oxadiazole formation : Coupling 4-methoxybenzamide with hydroxylamine under acidic conditions to form the oxadiazole ring .

Naphthyridine assembly : Cyclization of substituted pyridine derivatives with ketones or esters under thermal or catalytic conditions .

Acetamide linkage : Reacting the naphthyridine intermediate with 2,5-dimethylphenylamine via nucleophilic substitution.

Q. Challenges :

  • Low yields due to steric hindrance from the 2,5-dimethylphenyl group.
  • Purification difficulties caused by byproducts from incomplete oxadiazole cyclization.
  • Sensitivity of the 1,8-naphthyridine core to oxidation, requiring inert atmosphere conditions .

Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?

A2.

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and confirm the absence of tautomeric forms in the 1,8-naphthyridine ring .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns, especially for the oxadiazole and acetamide groups .
  • X-ray Crystallography : For resolving ambiguities in stereochemistry or crystal packing effects, though crystallization may require specialized solvents due to low solubility .

Advanced Research Questions

Q. Q3. How can experimental design (e.g., Design of Experiments, DoE) optimize reaction conditions for synthesizing this compound?

A3.

  • Factors to Optimize : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Methodology :
    • Use Box-Behnken or Central Composite Designs to screen variables efficiently .
    • Apply Bayesian Optimization to predict optimal conditions with minimal experimental runs, particularly for time-sensitive steps like oxadiazole formation .
    • Validate models using response surface methodology (RSM) to balance yield and purity.

Example : In flow-chemistry setups, continuous parameter adjustment (e.g., residence time, temperature gradients) can improve oxadiazole cyclization efficiency by 15–20% compared to batch methods .

Q. Q4. How should researchers resolve contradictory data regarding the compound’s solubility and stability in different solvents?

A4.

  • Data Contradiction Analysis :
    • Solubility Testing : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene, ether) solvents using UV-Vis spectroscopy or HPLC.
    • Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH) and LC-MS to identify hydrolytic or oxidative byproducts .
  • Resolution Strategy :
    • Use molecular dynamics simulations to predict solvent interactions with the oxadiazole and naphthyridine moieties.
    • Cross-reference experimental data with structurally analogous compounds (e.g., N-phenyl-1,2,3,4-tetrahydronaphthalene derivatives) to identify trends .

Q. Q5. What mechanistic insights exist for the biological activity of this compound, and how can in vitro assays be designed to validate these hypotheses?

A5.

  • Proposed Mechanisms :
    • The 1,2,4-oxadiazole group may act as a hydrogen-bond acceptor, mimicking peptide backbones in enzyme inhibition .
    • The 1,8-naphthyridine core could intercalate DNA or inhibit kinase activity via π-π stacking .
  • Assay Design :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase or protease activity) with IC50_{50} determination.
    • Cellular Uptake : Employ confocal microscopy with fluorescently tagged analogs to track subcellular localization.
    • Dose-Response Analysis : Combine with proteomics to identify off-target effects .

Methodological Guidance

Q. Q6. How can computational tools aid in predicting the compound’s physicochemical properties and reactivity?

A6.

  • Tools and Workflows :
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict redox behavior and nucleophilic/electrophilic sites .
    • Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize biological targets.
    • ADMET Prediction : Use platforms like SwissADME to estimate logP, bioavailability, and metabolic stability .
  • Validation : Compare computational predictions with experimental data (e.g., solubility in hexane vs. water) .

Q. Q7. What strategies mitigate degradation during long-term storage of this compound?

A7.

  • Storage Conditions :
    • Temperature : -20°C under argon to prevent oxidation of the naphthyridine ring .
    • Solvent Choice : Store in anhydrous DMSO or acetonitrile to limit hydrolysis.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated degradation .

Data Interpretation and Reporting

Q. Q8. How should researchers interpret conflicting cytotoxicity results across different cell lines?

A8.

  • Approach :
    • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, efflux pump expression) using databases like CCLE.
    • Mechanistic Studies : Use siRNA knockdown to identify resistance mechanisms (e.g., ABC transporter upregulation).
    • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., N-phenylacetamide derivatives) to discern structure-activity relationships .

Q. Q9. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

A9.

  • Methods :
    • Nonlinear Regression : Fit data to Hill or Log-Logistic models for EC50_{50}/IC50_{50} determination.
    • Bootstrap Resampling : Estimate confidence intervals for small datasets (<6 replicates).
    • ANOVA with Post Hoc Tests : Compare efficacy across analogs (e.g., 13b vs. 13c derivatives) .

Q. Q10. How can researchers address reproducibility issues in synthesizing this compound across laboratories?

A10.

  • Standardization Steps :
    • Detailed Protocols : Specify reagent purity (e.g., ≥99% for hydroxylamine), inert gas flow rates, and quenching methods.
    • Inter-Lab Validation : Use round-robin testing with shared intermediates (e.g., oxadiazole precursor) .
    • Analytical Cross-Checks : Mandate NMR and HRMS data alignment with reference spectra from independent sources .

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